2-Chloroquinoline

Overview

Description

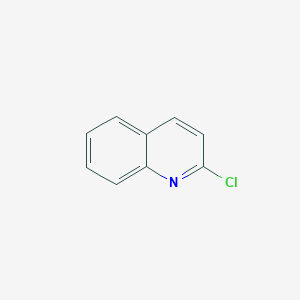

2-Chloroquinoline (C₉H₆ClN) is a halogenated heterocyclic compound featuring a quinoline backbone with a chlorine atom at the 2-position. Its synthesis typically involves chlorination of quinolin-2(1H)-one using reagents like phosphorus oxychloride (POCl₃) or chloroformyl isobutanolate, achieving yields up to 95% under optimized conditions . The chlorine substituent enhances electrophilicity, making it a versatile intermediate in medicinal chemistry and materials science.

Key applications of this compound include:

- Antiviral agents: Designed as dual inhibitors of SARS-CoV-2 MPro and PLPro proteases, leveraging its nucleophilic warhead capability .

- Antimycobacterial activity: 3D-QSAR studies highlight its pharmacophoric role in inhibiting Mycobacterium tuberculosis H37Rv .

- Antifungal agents: Non-azole derivatives show efficacy against Aspergillus and Penicillium species .

- Synthetic utility: Serves as a substrate in Suzuki–Miyaura couplings, yielding 2-arylquinolines with >95% efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroquinoline can be synthesized through several methods. One common method involves the reaction of vinylaniline with phosgene . Another method is the Vilsmeier-Haack reaction, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to convert acetanilides into this compound-3-carbaldehydes . This reaction typically involves heating the reactants in a suitable solvent such as phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as copper salts and ligands like proline can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted with other groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported in the literature.

Condensation Reactions: This compound can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium chloride, triethylamine, triphenylphosphine, and various solvents such as acetonitrile . Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with phenylacetylene yields 2-(phenylethynyl)quinoline-3-carbaldehyde .

Scientific Research Applications

Medicinal Chemistry

2-Chloroquinoline derivatives have been extensively studied for their pharmacological properties. They have demonstrated activities against a variety of diseases, including:

- Antimicrobial Activity : Compounds based on this compound exhibit antibacterial, antifungal, and antiviral properties. For instance, derivatives have shown efficacy against Mycobacterium tuberculosis and various strains of bacteria resistant to conventional antibiotics .

- Anticancer Properties : Several studies highlight the anticancer potential of this compound derivatives. They act through mechanisms such as inhibiting DNA topoisomerases and inducing apoptosis in cancer cells. For example, a study reported that this compound-based compounds inhibited the growth of cancer cell lines with low cytotoxicity .

- Antiviral Activity : Recent research has focused on developing dual inhibitors targeting the SARS-CoV-2 proteases (M Pro and PL Pro) using this compound scaffolds. These inhibitors exhibited potent antiviral activity with minimal cytotoxic effects, making them promising candidates for further development against COVID-19 .

Table 1: Biological Activities of this compound Derivatives

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its utility in multicomponent reactions (MCRs) allows for the efficient construction of diverse heterocycles.

- Synthesis of Heterocycles : this compound is used in reactions to create various fused heterocyclic systems. This includes its application in the synthesis of pyrimidines and other bioactive scaffolds .

- Reactivity in Multicomponent Reactions : The compound participates in MCRs to produce novel structures with potential biological activity. For example, reactions involving this compound derivatives have led to the development of new anti-inflammatory agents .

Table 2: Synthetic Applications of this compound

| Reaction Type | Products Obtained | Reference |

|---|---|---|

| Multicomponent Reactions (MCRs) | Pyrimidine derivatives | |

| Condensation Reactions | Hydrazones and other heterocycles | |

| Cyclization Reactions | Fused quinoline derivatives |

Material Science

Beyond its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science:

- Fluorescent Probes : Research indicates that derivatives can be utilized as fluorescent probes in bioimaging applications. Their ability to form stable complexes with metal ions enhances their utility in this field .

- Polymeric Materials : The incorporation of this compound into polymer matrices has been explored for developing materials with enhanced thermal stability and mechanical properties .

Case Studies

- Antiviral Development : A recent study designed several this compound-based compounds as dual inhibitors against SARS-CoV-2 proteases. These compounds were synthesized through a rational design approach, demonstrating high potency and low cytotoxicity, paving the way for potential therapeutic options against COVID-19 .

- Anticancer Research : A series of experiments evaluated the cytotoxic effects of various this compound derivatives on different cancer cell lines, revealing promising results that support further investigation into their mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism of action of 2-chloroquinoline and its derivatives often involves interaction with specific molecular targets and pathways. For example, some derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

2-Chloroquinoline vs. Quinoline: Structural and Electronic Properties

Density functional theory (DFT) studies reveal distinct differences:

- Bond length: The C-Cl bond in this compound measures 1.73 Å, introducing localized electron withdrawal .

- HOMO-LUMO gap: Reduced to 4.8 eV (vs. 5.2 eV in quinoline), enhancing reactivity in electrophilic substitutions .

- Dipole moment : Higher polarity (2.5 D vs. 2.1 D) improves solubility in polar solvents .

- Toxicity: Quinoline induces hepatocellular carcinomas in rats, while this compound causes only mild hepatic fatty changes .

This compound vs. 2-Arylquinolines: Reactivity in Cross-Coupling Reactions

- Catalytic efficiency: Suzuki–Miyaura coupling of this compound with aryl boronic acids achieves 97% yield under aqueous conditions, outperforming 2-bromo- and 2-iodoquinoline derivatives, which require higher catalyst loadings .

- Electronic effects: The electron-withdrawing chlorine atom facilitates oxidative addition in palladium-catalyzed reactions, whereas 2-methoxyquinoline derivatives show reduced reactivity .

This compound vs. Other Chloroheterocycles: Antimicrobial and Anticancer Efficacy

- Antimicrobial activity: this compound hydrazones (e.g., compound 4f) inhibit E. coli and C. albicans with MIC values comparable to 2-chloropyridine derivatives but lower toxicity .

Data Tables

Table 1. Structural and Electronic Properties of Quinoline and this compound

| Parameter | Quinoline | This compound | Reference |

|---|---|---|---|

| C-Cl bond length (Å) | N/A | 1.73 | |

| HOMO-LUMO gap (eV) | 5.2 | 4.8 | |

| Dipole moment (D) | 2.1 | 2.5 |

Table 2. Biological Activity of this compound Derivatives vs. Analogues

Table 3. Toxicity Profile: Quinoline vs. This compound

| Parameter | Quinoline | This compound | Reference |

|---|---|---|---|

| Carcinogenicity | Hepatocellular carcinomas (100% at 0.25% dose) | No neoplasia | |

| Hepatotoxicity | Severe necrosis | Mild fatty changes |

Biological Activity

2-Chloroquinoline is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, antiviral, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by a chlorine atom at the second position of the quinoline ring. Its molecular formula is , and it exhibits a range of chemical reactivity due to the presence of the chlorine atom, which can participate in nucleophilic substitution reactions.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. A study designed dual inhibitors targeting the main protease (M Pro) and papain-like protease (PL Pro) of SARS-CoV-2, utilizing this compound as a pharmacophore. The synthesized compounds showed significant inhibition with and minimal cytotoxicity. Notably, one compound demonstrated nanomolar potency against both enzymes, indicating its potential as a therapeutic agent against COVID-19 .

Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. In one investigation, compounds derived from this compound-3-carbonitrile were screened for activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibition zones, with some compounds showing comparable efficacy to standard antibiotics like amoxicillin .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 5 | S. aureus | 11.00 ± 0.03 |

| Compound 6 | E. coli | 11.00 ± 0.04 |

| Compound 8 | E. coli | 12.00 ± 0.00 |

Antioxidant Activity

The antioxidant capacity of this compound derivatives was evaluated through various assays, including DPPH radical scavenging tests. Compounds demonstrated varying degrees of antioxidant activity, with some achieving IC50 values significantly lower than that of ascorbic acid, indicating their potential as antioxidant agents .

Case Studies and Research Findings

- Dual Inhibitors Against SARS-CoV-2 :

- Antibacterial Screening :

- Antioxidant Properties :

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-chloroquinoline derivatives via N-alkylation?

- Methodological Answer : The synthesis involves three stages: (1) Preparation of 2-chloro-3-formylquinoline using Vilsmeier's reagent (POCl₃/DMF) via formylation of acetanilide derivatives . (2) Condensation with o-phenylenediamine to form 3-(1H-benzimidazolyl)-2-chloroquinoline, confirmed by the disappearance of the aldehyde proton (δ 10.52 ppm in ¹H NMR) . (3) N-alkylation using alkyl/aryl chlorides (e.g., benzyl chloride for 3b), monitored by shifts in methylene protons (δ ~5.6 ppm) and sp³ carbons (~50 ppm in ¹³C NMR) .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 7.3–8.9 ppm) and carbons (110–153 ppm). Confirm molecular ions via ESI-MS (e.g., [M+H]⁺ at m/z 370 for 3b). For intermediates, track aldehyde proton disappearance (δ 10.52 ppm) and methylene group formation (δ ~5.6 ppm) .

Q. How can researchers assess the purity of this compound prior to biological testing?

- Methodological Answer : Combine HPLC (UV detection at 254 nm) with elemental analysis (C, H, N within ±0.4% of theoretical values). Validate via ¹H NMR peak integration for impurities (<5%) and melting point consistency (e.g., 242°C for 3a) .

Q. What are common chlorination agents for synthesizing this compound?

- Methodological Answer : POCl₃ and trichloroisocyanuric acid (TCCA) are widely used. For example, refluxing 2(1H)-quinolinone with TCCA in toluene yields 50% this compound. Optimize solvent (xylene vs. toluene) and stoichiometry (2 equivalents of TCCA improves yield to ~60%) .

Advanced Research Questions

Q. How can DFT calculations validate the electronic properties of this compound?

- Methodological Answer : Perform geometry optimization at B3LYP/6-311++G(d,p) level. Compare computed IR vibrational modes (e.g., C-Cl stretch at ~750 cm⁻¹) with experimental data. Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity and MEP surfaces to identify nucleophilic/electrophilic sites . Validate NMR shifts via GIAO method (deviation <0.3 ppm for ¹H and <5 ppm for ¹³C) .

Q. How to resolve discrepancies in reported thermodynamic values (e.g., vaporization enthalpy)?

- Methodological Answer : Use transpiration method with controlled nitrogen flow (100–200 mL/min) to measure vapor pressure-temperature dependence. Calculate vaporization enthalpy (ΔHvap) via Clausius-Clapeyron equation, ensuring uncertainties account for calorimetry errors (±0.55 kJ·mol⁻¹). Compare with sublimation data (ΔHsub) using Kirchhoff’s law .

Design a study to assess dual inhibitory activity against SARS-CoV-2 MPro and PLPro.

- Methodological Answer : (1) Synthesize derivatives with S1/S1′-binding motifs (e.g., this compound linked to warheads like α-ketoamide). (2) Perform enzymatic assays (IC₅₀ via fluorescence resonance) and cytotoxicity screening (CC₅₀ in Vero cells). (3) Validate binding via molecular docking (PDB: 6LU7 for MPro) and MD simulations (RMSD <2.0 Å) .

Q. How to optimize N-alkylation yields in this compound derivatives?

- Methodological Answer : Screen bases (NaH vs. K₂CO₃) and solvents (DMF vs. THF) under inert conditions. Use kinetic monitoring (TLC, Rf ~0.5 in ethyl acetate/hexane) to adjust reaction time (6–24 hrs). For sterically hindered substrates, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yields from 46% to >60% .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Methodological Answer : Variability arises from reaction conditions (e.g., POCl₃/DMF ratio in Vilsmeier reagent, temperature gradients during formylation). For example, Meth-Cohn’s method yields 40% 2-chloro-3-formylquinoline, while TCCA-based chlorination achieves 50–60% under reflux . Optimize nitrogen flow (200 mL/min reduces byproduct formation) and substrate purity (HPLC >95%) .

Q. How to interpret conflicting bioactivity results in this compound derivatives?

- Methodological Answer : Discrepancies in MIC values (e.g., 12.5 µg/mL for compound 21 vs. 30–120 ng/mL for bedaquiline) may stem from assay protocols (broth microdilution vs. agar diffusion) or bacterial strains (ATCC vs. clinical isolates). Normalize data using positive controls (ciprofloxacin for bacteria) and validate via time-kill curves .

Properties

IUPAC Name |

2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUFXTHGZWIDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060612 | |

| Record name | Quinoline, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Chloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00508 [mmHg] | |

| Record name | 2-Chloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-62-4 | |

| Record name | 2-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX7RIN8GEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.